molecular formula C20H18N4O2 B12187499 N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B12187499
M. Wt: 346.4 g/mol
InChI Key: WIYXFGZTQJUHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview of Indole-3-carboxamide Derivatives

Indole-3-carboxamides constitute a structurally diverse class of heterocyclic compounds characterized by an indole nucleus substituted at the 3-position with a carboxamide group. The compound N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide exemplifies this family, featuring two indole units connected via a flexible ethylenediamine-derived linker. The primary indole moiety at position 3 bears the carboxamide group, while the secondary indol-5-ylcarbonyl group introduces additional hydrogen-bonding capacity and π-stacking potential.

Key structural parameters include:

  • Molecular formula : C₂₁H₁₉N₅O₂ (calculated from )
  • Molecular weight : 373.41 g/mol
  • Functional groups : Carboxamide (-CONH-), tertiary amine, and dual aromatic indole systems

Comparative analysis with simpler analogs like N-(adamantan-1-yl)-1H-indole-3-carboxamide reveals that the bifunctional design enhances binding entropy through multipoint interactions, a feature leveraged in kinase and GPCR-targeted drug discovery.

Significance in Medicinal Chemistry and Drug Discovery

Indole-3-carboxamides have emerged as privileged scaffolds in medicinal chemistry due to their:

  • Bioisosteric compatibility with endogenous tryptophan metabolites
  • Modular synthetic accessibility via Friedel-Crafts acylations and transition metal-catalyzed couplings
  • Dual-target engagement potential through simultaneous interaction with orthosteric and allosteric binding pockets

The specific compound demonstrates improved metabolic stability compared to monosubstituted indoles, as the ethylenediamine linker reduces oxidative deamination susceptibility while maintaining conformational flexibility. Recent studies on analogous structures have shown nanomolar affinities for serotonin receptors and xanthine oxidase isoforms, suggesting therapeutic potential in neurological and metabolic disorders. Catalyst-controlled synthetic strategies, such as Rh(I)/Ag(I)-mediated C–H functionalization, enable precise installation of substituents to optimize target selectivity.

Positional Isomerism and Functional Group Interactions in Bifunctional Indole Systems

Positional isomerism profoundly impacts the physicochemical and biological properties of bifunctional indoles. Comparative studies on 4-MMDNP vs. 5-MMDNP isomers demonstrate melting point variations exceeding 47°C and decomposition temperature differences of 27°C, underscoring the critical role of substituent placement. In this compound:

  • Indol-5-yl vs. indol-4-yl substitution : The 5-position carbonyl group enables stronger intramolecular hydrogen bonding (N-H···O=C) with the ethylenediamine linker, stabilizing a bioactive conformation
  • Linker length effects : Ethylenediamine provides optimal distance for simultaneous engagement of two binding subpockets, as demonstrated in dual URAT1/xanthine oxidase inhibitors
  • Electronic modulation : The electron-withdrawing carboxamide group at C-3 directs electrophilic substitution to C-5/C-6 positions, enabling regioselective derivatization

Quantum mechanical calculations on similar systems reveal that positional isomerism alters frontier molecular orbital distributions by up to 0.5 eV, significantly affecting redox potentials and metabolic pathways. These insights guide rational design of indole-3-carboxamides with tailored stability and target engagement profiles.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indole-5-carbonylamino)ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c25-19(14-5-6-17-13(11-14)7-8-21-17)22-9-10-23-20(26)16-12-24-18-4-2-1-3-15(16)18/h1-8,11-12,21,24H,9-10H2,(H,22,25)(H,23,26)

InChI Key

WIYXFGZTQJUHSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Indole-2,3-diones

    Reduction: Alcohols, amines

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the inhibition or modulation of their activity. For example, it can inhibit kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of substrates .

Comparison with Similar Compounds

Key Structural and Functional Differences

Backbone Modifications: The target compound uses a simple ethylamino linker, whereas analogs like N-(furan-2-ylmethyl)-1H-indole-3-carboxamide () incorporate heterocyclic substituents (furan) for enhanced EGFR binding. Synthetic cannabinoids () feature bulky adamantyl or fluoropentyl groups, critical for CB1/CB2 receptor binding but absent in the target compound.

Biological Activity: Anticancer Activity: The furan-derived analog () demonstrates nanomolar potency against cancer cells, likely due to its methoxyphenoxy side chain enhancing EGFR affinity. Receptor Specificity: Unlike synthetic cannabinoids (), the target compound lacks alkyl chains necessary for cannabinoid receptor agonism, suggesting divergent therapeutic targets.

Synthetic Complexity: The target compound’s synthesis is simpler compared to N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide (), which requires multi-step functionalization of pyrrolidinone rings.

Physicochemical and Analytical Characterization

  • NMR Profiling : Indole carboxamides are typically characterized by distinct aromatic proton signals (δ 7.0–7.7 ppm for indole H) and carboxamide NH peaks (δ 8.0–10.0 ppm) .
  • Mass Spectrometry : Analogs like N-(naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide () show [M+H]+ peaks aligning with molecular formulas, a method applicable to the target compound.

Biological Activity

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a compound belonging to the indole derivatives class, notable for its complex structure and significant biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O2, with a molecular weight of 346.4 g/mol. The compound features a dual indole structure that enhances its interaction with various biological targets, making it a candidate for therapeutic applications in oncology and immunology.

This compound exhibits its biological effects primarily through:

  • Modulation of Tryptophan Metabolism : This compound influences indoleamine 2,3-dioxygenase (IDO) activity, which plays a crucial role in tryptophan catabolism. By inhibiting IDO, it may enhance immune responses against tumors.
  • Interaction with Receptors : The compound can form hydrogen bonds with active sites of various enzymes, potentially inhibiting their activity. This interaction is particularly relevant in pathways associated with cancer progression and immune evasion.

Biological Activities

Research has documented several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival .
  • Immunomodulatory Effects : By affecting IDO activity, it may enhance T-cell responses and reduce tumor-induced immunosuppression, making it a promising candidate for cancer immunotherapy .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
ImmunomodulatoryEnhances T-cell responses
Enzyme InhibitionInhibits IDO activity

Case Study: Cancer Treatment

In a preclinical study involving murine models of melanoma, administration of this compound resulted in significant tumor regression. The study highlighted the compound's ability to enhance the efficacy of checkpoint inhibitors by modulating the tumor microenvironment and promoting anti-tumor immunity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the indole ring have been shown to affect its potency against various targets, suggesting that strategic modifications could enhance therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.